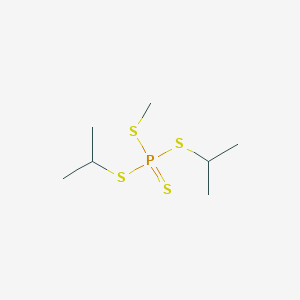
2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride: is a fluorinated organic compound with the molecular formula C4NF9. It is known for its high fluorine content, which imparts unique chemical and physical properties. This compound is used in various scientific research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride typically involves the reaction of trifluoroacetic acid derivatives with pentafluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a fluorinating agent such as sulfur tetrafluoride or cobalt trifluoride to ensure the incorporation of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve electrochemical fluorination, where an electric current is passed through a solution containing the precursor compounds. This method allows for the efficient introduction of fluorine atoms into the molecule, resulting in high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted ethanimidoyl derivatives
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride is used in various scientific research applications, including:
Biology: In the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Potential use in the development of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Used in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride involves its interaction with molecular targets through the formation of strong hydrogen bonds and van der Waals interactions. The high electronegativity of fluorine atoms enhances the compound’s ability to interact with various biological and chemical systems, leading to its effects on molecular pathways and targets .
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluoro-N-phenylacetimidoyl chloride
- 2,2,2-Trifluoro-N-(1,1,2,2,2-pentafluoroethyl)ethanimidoyl fluoride
Comparison: 2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride is unique due to its high fluorine content and the presence of both trifluoro and pentafluoro groups. This makes it more reactive and stable compared to similar compounds, which may have fewer fluorine atoms or different substituents. The high fluorine content also imparts unique physical properties such as low surface energy and high thermal stability .
Propriétés
Numéro CAS |
380-66-5 |
|---|---|
Formule moléculaire |
C4F9N |
Poids moléculaire |
233.03 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(1,1,2,2,2-pentafluoroethyl)ethanimidoyl fluoride |
InChI |
InChI=1S/C4F9N/c5-1(2(6,7)8)14-4(12,13)3(9,10)11 |
Clé InChI |
LQQBAJRONUPTHM-UHFFFAOYSA-N |
SMILES canonique |
C(=NC(C(F)(F)F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
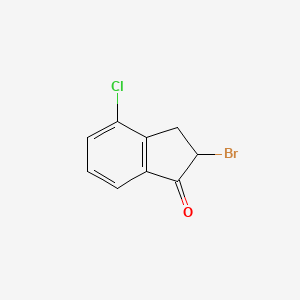
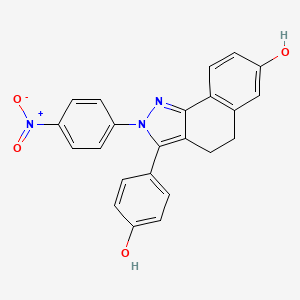
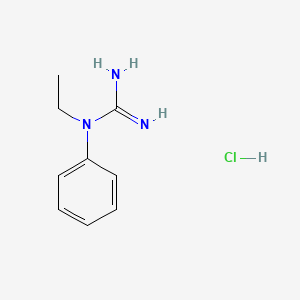

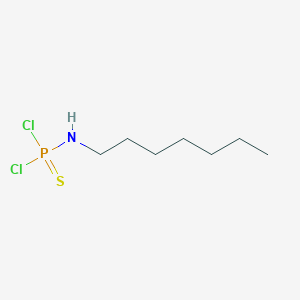
![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)


![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
